Methyl 2-amino-3-(cyclohexyloxy)benzoate
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Overview
Description
Methyl 2-amino-3-(cyclohexyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group at the second position and a cyclohexyloxy group at the third position on the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(cyclohexyloxy)benzoate typically involves the reaction of methyl 2-aminobenzoate with cyclohexanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide to facilitate the esterification process. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(cyclohexyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl 2-amino-3-(cyclohexyloxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3-(cyclohexyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(cyclohexyloxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclohexyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-methoxybenzoate: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
Methyl 2-amino-3-ethoxybenzoate: Contains an ethoxy group instead of a cyclohexyloxy group.
Methyl 2-amino-3-propoxybenzoate: Features a propoxy group in place of the cyclohexyloxy group.
Uniqueness
Methyl 2-amino-3-(cyclohexyloxy)benzoate is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new materials with specific characteristics.
Properties
IUPAC Name |
methyl 2-amino-3-cyclohexyloxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-14(16)11-8-5-9-12(13(11)15)18-10-6-3-2-4-7-10/h5,8-10H,2-4,6-7,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSYEUSZRIIMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OC2CCCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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